molecular formula C8H9BrN2S B1445857 3-(5-Bromopyridin-2-yl)thiazolidine CAS No. 1707581-02-9

3-(5-Bromopyridin-2-yl)thiazolidine

Cat. No. B1445857
CAS RN: 1707581-02-9
M. Wt: 245.14 g/mol
InChI Key: WMGGDKXLJQVZFC-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)thiazolidine is a chemical compound with the molecular formula C8H9BrN2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives, including 3-(5-Bromopyridin-2-yl)thiazolidine, can be synthesized through various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of 3-(5-Bromopyridin-2-yl)thiazolidine consists of a thiazolidine core, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .

Future Directions

Thiazolidine derivatives, including 3-(5-Bromopyridin-2-yl)thiazolidine, have diverse therapeutic and pharmaceutical activity and are used in probe design . They compel researchers to explore new drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-(5-bromopyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-1-2-8(10-5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGGDKXLJQVZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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